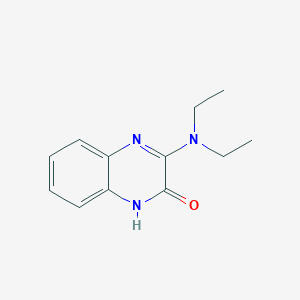
3-(二乙氨基)喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(diethylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H15N3O . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of “3-(diethylamino)quinoxalin-2(1H)-one” has been a subject of research in recent years . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .
Molecular Structure Analysis
The molecular structure of “3-(diethylamino)quinoxalin-2(1H)-one” is characterized by several features. It includes a total of 32 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of “3-(diethylamino)quinoxalin-2(1H)-one” have been studied, with a focus on the radical three-component cascade reaction of quinoxalin-2(1H)-one derivatives at the C3 position . These reactions have been categorized and discussed based on the kind of radical types involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(diethylamino)quinoxalin-2(1H)-one” include its molecular weight of 217.27 and its empirical formula of C12H15N3O . Its photophysical properties have been studied, particularly in comparison with those of coumarins, their oxygenated counterparts .
科学研究应用
无金属C3-烷氧羰基化
开发了一种通过在无金属和碱条件下氧化偶联喹喔啉-2(1H)-酮与咔唑酸酯或酰肼来制备喹喔啉-3-羰基化合物的实用方案。该过程利用K2S2O8作为氧化剂,提供了一种合成各种喹喔啉-3-羰基化合物的高效途径,产率范围为63%至92% (谢等人,2019年)。
可见光诱导C-H/C-H交叉脱氢偶联
一种无金属、可见光促进的方法可以在室温下合成3-氧烷基化喹喔啉-2(1H)-酮。这种由玫瑰红催化的转化提供了一种高效且简单的方法,可以获得各种3-氧烷基化喹喔啉-2(1H)-酮,产率中等至良好 (魏等人,2018年)。
酸促进的直接C-H氨基甲酰化
描述了一种通过在水中用异氰酸酯进行酸促进的氨基甲酰化,在喹喔啉-2(1H)-酮的C-3位置进行简明且实用的直接酰胺化。这种绿色且高效的策略提供了一种新颖的方法,用于构建适合类药物结构合成的3-氨基甲酰基喹喔啉-2(1H)-酮衍生物 (李等人,2022年)。
合成和功能化综述
一篇综述涵盖了从2008年到2020年喹喔啉-2(1H)-酮的合成和C-H键官能化,强调了其在创建抗菌剂、抗癌剂、抗血栓剂和蛋白激酶抑制剂方面的重要性。该综合概述重点介绍了C-3位置的选择性C-H键官能化,包括芳基化、胺化、酰化等 (高希和达斯,2020年)。
无过渡金属C3-酰胺化
使用酰胺和Selectfluor作为温和的氧化剂,开发了一种3-酰胺化喹喔啉-2(1H)-酮的实用合成途径。该方案具有温和的条件和广泛的底物范围,产率良好至极佳 (袁等人,2019年)。
未来方向
The future directions of research on “3-(diethylamino)quinoxalin-2(1H)-one” include further exploration of its C-3 functionalization, as this has recently emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
作用机制
Target of Action
The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .
Mode of Action
3-(Diethylamino)quinoxalin-2(1H)-one interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
The activation of C–H bonds by 3-(diethylamino)quinoxalin-2(1H)-one affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.
Pharmacokinetics
The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 3-(diethylamino)quinoxalin-2(1H)-one’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.
Action Environment
The action of 3-(diethylamino)quinoxalin-2(1H)-one can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
属性
IUPAC Name |
3-(diethylamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDYUZYHZDPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
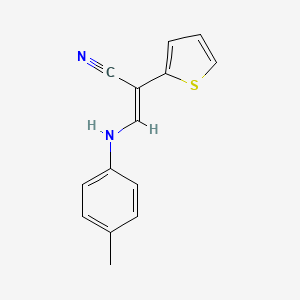

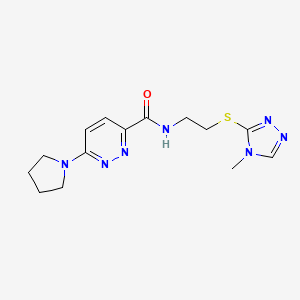
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
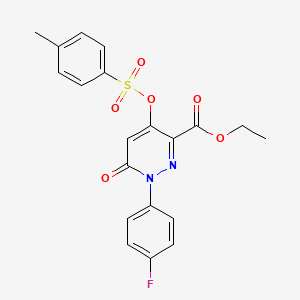
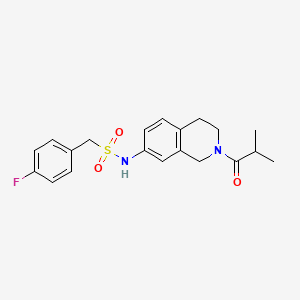
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
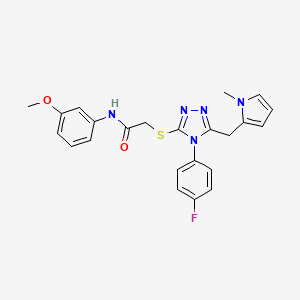
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
